N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide
Description
N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide (CAS: 881438-69-3, molecular formula: C₁₆H₂₀N₄O₂) is a quinoxaline derivative characterized by a morpholine-substituted propyl chain at the carboxamide position (Fig. 1). Quinoxalines are heterocyclic aromatic compounds with a bicyclic structure consisting of two fused six-membered rings containing two nitrogen atoms. The morpholine moiety (a six-membered ring with one oxygen and one nitrogen atom) enhances solubility and modulates pharmacokinetic properties, making this compound a candidate for medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(19-4-1-7-20-8-10-22-11-9-20)13-2-3-14-15(12-13)18-6-5-17-14/h2-3,5-6,12H,1,4,7-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSACEPVRIITOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide typically involves the reaction of 6-quinoxalinecarboxylic acid with 3-(4-morpholinyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide has been studied extensively for its anticancer properties. Its mechanism primarily involves the inhibition of specific protein kinases, which are crucial in cancer cell proliferation and survival.
Case Studies and Findings
Recent studies have shown that derivatives of quinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines:
- HCT-116 (colon cancer) : IC50 values reported as low as 1.9 µg/mL.
- MCF-7 (breast cancer) : IC50 values around 2.3 µg/mL, demonstrating efficacy comparable to standard chemotherapeutic agents like doxorubicin .
Inflammatory Disease Treatment
In addition to its anticancer properties, this compound has shown promise in treating inflammatory conditions. Its role as a NAMPT (Nicotinamide adenine dinucleotide phosphate) inhibitor suggests potential applications in diseases characterized by excessive inflammation.
Therapeutic Implications
Inhibition of NAMPT can lead to reduced NAD+ levels in immune cells, thus suppressing their proliferation and activity during autoimmune responses. This mechanism has been explored in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
Quinoxaline derivatives are known for their antimicrobial activities, including antibacterial and antifungal effects. The structural features of this compound may contribute to its effectiveness against various pathogens.
Research Insights
Studies have indicated that certain quinoxaline derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Synthesis and Structural Variations
The synthesis of this compound has been optimized through various chemical routes, enhancing yield and purity. Understanding the synthetic pathways is crucial for developing more effective analogs with improved pharmacological profiles.
Synthetic Approaches
Recent literature highlights novel synthetic routes that utilize catalytic methods to produce quinoxaline derivatives efficiently while maintaining biological activity .
Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer | Inhibition of c-Met kinase; reduces tumor growth | IC50 in HCT-116: 1.9 µg/mL |
| Inflammatory Diseases | NAMPT inhibition leads to reduced immune cell activity | Effective in rheumatoid arthritis models |
| Antimicrobial | Exhibits significant antibacterial and antifungal properties | Active against Staphylococcus aureus |
| Synthesis | Various synthetic routes developed for efficient production | Enhanced yields reported |
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline-carboxamide derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide with structurally or functionally related compounds:
Structural Analogues
Functional Analogues
| Compound Name | Core Structure | Functional Group Comparison | Activity Insights | References |
|---|---|---|---|---|
| N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-5-nitrothiophene-2-carboxamide hydrochloride | Benzothiazole-thiophene core. | Nitro group increases electrophilicity; benzothiazole enhances DNA intercalation. | Superior antiproliferative activity compared to quinoxaline derivatives . | |
| N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine | Purine core with morpholine. | Purine’s planar structure mimics nucleobases; morpholine improves solubility. | Antiviral or kinase-inhibitory applications distinct from quinoxaline’s scope . |
Physicochemical Properties
| Property | This compound | K216-7618 | N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide |
|---|---|---|---|
| Molecular Weight | 300.36 g/mol | 500.54 g/mol | 374.41 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~4.3 (highly lipophilic) | ~1.8 (more hydrophilic) |
| Solubility | Moderate in DMSO, aqueous buffers | Low aqueous solubility | High solubility due to pyridine/pyrazole polarity |
Key Research Findings and Trends
Morpholine’s Role: The morpholinylpropyl group in this compound enhances solubility and membrane permeability compared to non-morpholine analogues (e.g., bipyridine or pyrazole derivatives) .
Fluorine Substitution : Fluorophenyl groups in K216-7618 improve target binding but reduce bioavailability due to increased hydrophobicity .
Activity Trade-offs: Quinoxaline derivatives with rigid substituents (e.g., bipyridine) show stronger target affinity but lower metabolic stability than flexible morpholine-propyl analogues .
Biological Activity
N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound this compound features a quinoxaline core, which is known for its bioactive properties. The presence of a morpholine ring enhances its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases. Protein kinases are essential in various signaling pathways, particularly those involved in cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth, making this compound potentially useful in cancer therapy .
In Vitro Studies
Several studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. For instance, a study reported that derivatives of quinoxaline exhibited IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines . The most active compounds demonstrated IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, outperforming standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The compound's mechanism involves the downregulation of anti-apoptotic proteins such as BCL2 and induction of apoptosis in cancer cells under hypoxic conditions . Additionally, it has been shown to inhibit the expression of HIF1α, a critical regulator in cancer metabolism.
Neurological Implications
Recent research suggests that quinoxaline derivatives may also have neuroprotective effects. Some studies have indicated potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The antipsychotic activities observed in some synthesized quinoxalines further highlight their potential therapeutic roles beyond oncology .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. However, comprehensive toxicity studies are necessary to establish safety profiles for clinical applications.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving xenograft models, this compound was administered to evaluate its tumor-inhibiting effects. Results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Neuroprotection
A study exploring the neuroprotective effects of quinoxaline derivatives reported that treatment with this compound led to improved cognitive function in animal models subjected to oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide, and what are their key challenges?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example:
- Step 1 : Preparation of the quinoxaline-6-carboxylic acid core via cyclocondensation of diamines with diketones or via oxidation of substituted quinoxalines.
- Step 2 : Introduction of the morpholinopropyl group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents) .
- Challenges : Avoiding side reactions (e.g., over-alkylation of the morpholine nitrogen) and ensuring regioselectivity during quinoxaline functionalization. Purification often requires column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : A combination of analytical techniques is used:
- NMR : H and C NMR verify the presence of the morpholine ring (δ ~2.4–3.8 ppm for N-CH groups) and quinoxaline protons (δ ~8.0–9.0 ppm for aromatic protons).
- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular weight (e.g., [M+H] peaks).
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing hydrogen bonding between the carboxamide and morpholine moieties .
Q. What preliminary biological activities have been reported for quinoxaline-morpholine hybrids?
- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., quinazoline-morpholine derivatives) show:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via binding to the ATP pocket, validated through kinase assays and cell viability studies (IC values in µM range) .
- Antimicrobial Activity : Disruption of bacterial DNA gyrase or topoisomerase IV, assessed via MIC assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported activity data for morpholine-containing quinoxaline derivatives?
- Methodological Answer :
- Hypothesis Testing : Compare analogs with varying morpholine chain lengths (e.g., propyl vs. ethyl) to isolate steric/electronic effects .
- Assay Standardization : Use isogenic bacterial strains or matched cancer cell lines to control for genetic variability.
- Data Validation : Employ orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition) to confirm target engagement .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as a salt (e.g., hydrochloride).
- Metabolic Stability : Replace labile moieties (e.g., morpholine N-oxide metabolites) with bioisosteres like piperazine .
- In Vivo Studies : Use LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .
Q. How can computational methods guide the design of quinoxaline-morpholine derivatives with improved selectivity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., PI3Kγ or PARP) using AutoDock Vina to prioritize high-affinity candidates.
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identify key interactions (e.g., hydrogen bonds with Asp841 in EGFR) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal R-group modifications .
Q. What analytical techniques are critical for detecting and quantifying degradation products of this compound?
- Methodological Answer :
- HPLC-PDA/MS : Monitor hydrolytic degradation (e.g., cleavage of the carboxamide bond) under accelerated stability conditions (40°C/75% RH).
- Forced Degradation Studies : Expose to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify major impurities .
Tables for Key Data
Table 1 : Synthetic Yields and Conditions for Analogous Compounds
| Compound Class | Yield (%) | Key Reaction Conditions | Reference |
|---|---|---|---|
| Quinoxaline-6-carboxamide | 53–68 | DCM, EDC/HOBt, RT, 12 h | |
| Morpholinopropyl derivatives | 45–60 | KCO, DMF, 80°C, 6 h |
Table 2 : Biological Activity of Structural Analogs
| Target | IC (µM) | Assay Type | Reference |
|---|---|---|---|
| EGFR Kinase | 0.12–1.4 | Fluorescence Polarization | |
| S. aureus (MIC) | 2–8 µg/mL | Broth Microdilution |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
